methyl 4-(2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate
Description
Methyl 4-(2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazin core with a tert-butyl group at the 1-position, a methyl group at the 4-position, and a 7-oxo substituent.
Properties
IUPAC Name |
methyl 4-[[2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-12-15-10-21-25(20(2,3)4)17(15)18(27)24(23-12)11-16(26)22-14-8-6-13(7-9-14)19(28)29-5/h6-10H,11H2,1-5H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQSSOFJFDGDIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to pyrazolo[3,4-d]pyridazine derivatives.
Mode of Action
Based on its structural features, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Pharmacokinetics
The presence of functional groups such as the amide and ester could potentially influence its absorption, distribution, metabolism, and excretion.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence the compound’s action, efficacy, and stability. For instance, the stability of the compound could be affected by exposure to light or high temperatures.
Biological Activity
Methyl 4-(2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate, referred to as compound 10h in several studies, is a derivative of the pyrazolo[3,4-d]pyridazine class. This compound has garnered attention due to its significant biological activities, particularly in the context of anticancer research.
The structural framework of compound 10h includes a pyrazolo[3,4-d]pyridazine core, which is known for its ability to interact with various biological targets. The compound's activity is primarily attributed to its inhibition of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival pathways associated with cancer progression.
Key Structural Features
- Pyrazolo[3,4-d]pyridazine Core : Essential for binding to FGFRs.
- Acetamido Group : Enhances cellular permeability and bioactivity.
- Tert-butyl and Methyl Substituents : Influence hydrophobic interactions and receptor selectivity.
Anticancer Efficacy
Compound 10h has demonstrated potent anticancer properties across various studies. Notably:
- Inhibition of FGFR : Compound 10h exhibited an IC50 value of approximately 114.5 nmol/L against FGFR1, indicating strong enzymatic inhibition .
- Cell Proliferation Studies : In vitro assays showed that compound 10h significantly inhibited the proliferation of cancer cell lines associated with FGFR dysregulation, including NCI-H1581 xenograft models where it achieved a tumor growth inhibition (TGI) of 91.6% at a dosage of 50 mg/kg .
- Structure-Activity Relationships (SAR) : Research indicates that modifications to the benzofuran moiety in the structure can significantly affect the potency against FGFRs, highlighting the importance of specific substituents for maintaining activity .
Comparative Biological Activity
The following table summarizes the biological activities and IC50 values of various pyrazolo derivatives:
| Compound | Target | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound 10h | FGFR1 | 0.1145 | Enzymatic Inhibition |
| Compound 8b | Various Cancer Lines | 2.3 - 2.9 | Anticancer Activity |
| Compound 19 | A375 Cell Line | 4.2 | Anticancer Activity |
| Compound 20 | MCF-7 Cell Line | 1.88 | Anticancer Activity |
Study on Antitumor Efficacy
In a study focused on the antitumor efficacy of pyrazolo derivatives, compound 10h was tested against multiple cancer cell lines including MCF-7 and HCT116. The results indicated that compound 10h not only inhibited cell growth but also induced apoptosis in these cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Properties
Recent investigations have also examined the anti-inflammatory potential of pyrazolo derivatives, including those similar to compound 10h. These studies revealed that certain derivatives could reduce inflammatory markers such as TNF-α and IL-22 in animal models, indicating a broader therapeutic potential beyond anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
The pyrazolo[3,4-d]pyridazin core distinguishes this compound from related scaffolds like pyrazolo[3,4-d]pyrimidines (e.g., compounds 2–10 in ) and imidazo[1,2-a]pyridines (e.g., 1l and 2d in –6). Key differences include:
- Electronic Effects : The pyridazin ring (two adjacent nitrogen atoms) in the target compound may enhance electron-deficient character compared to pyrimidine or pyridine analogs, affecting binding to biological targets .
Substituent Effects
- tert-Butyl Group : The bulky tert-butyl group at the 1-position likely enhances metabolic stability compared to smaller alkyl groups (e.g., methyl or phenyl in –6). However, it may reduce membrane permeability due to steric hindrance .
- Acetamido-Benzoate Ester: This linker and ester group may serve as a prodrug motif, with the ester hydrolyzing in vivo to a carboxylic acid, enhancing target engagement. Similar strategies are noted in nitroimidazole derivatives (), where substituents like nitro groups improve antimycobacterial activity .
Data Tables
Table 1: Structural and Functional Comparison of Analogous Compounds
Table 2: Substituent Impact on Properties
Notes
- Methodological Considerations : emphasizes that similarity comparisons depend on descriptor choice (e.g., structural vs. functional). The target compound’s pyridazin core may rank as dissimilar to pyrimidines in fingerprint-based methods but similar in 3D pharmacophore models .
- Contradictions : While focuses on surfactant properties (CMC), the target compound’s lack of charged groups limits direct applicability. However, substituent steric effects (e.g., tert-butyl) could analogously influence aggregation .
- Synthetic Challenges : The acetamido linker in the target compound may require careful coupling conditions to avoid racemization, akin to procedures in and .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for coupling the pyridazinone core to the benzoate moiety in this compound?
- Methodological Answer : Optimize coupling reactions using reagents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen. Monitor reaction progress via TLC and purify intermediates via column chromatography. For example, coupling acetamide derivatives with benzoate esters under basic conditions (e.g., NaHCO₃) at 60–80°C can achieve yields >70% . Characterize intermediates using -NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and ESI-MS to confirm structural integrity .
Q. How can researchers ensure purity during the synthesis of this compound?
- Methodological Answer : Use recrystallization from ethanol or methanol to remove unreacted starting materials. For residual solvent analysis, employ GC-MS or HPLC with a C18 column and a buffer system (e.g., ammonium acetate pH 6.5) to detect impurities. Ensure residual solvents meet ICH guidelines (<0.1% for Class 2 solvents) .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Combine -NMR (e.g., δ 1.4–1.6 ppm for tert-butyl groups), -NMR (e.g., δ 170–175 ppm for carbonyl carbons), and IR (e.g., 1650–1750 cm⁻¹ for C=O stretches). Validate molecular weight via HRMS (e.g., [M+H]⁺ calculated within 0.001 Da) .
Advanced Research Questions
Q. How can computational modeling predict reactivity in the pyrazolo-pyridazinone core?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density in the pyridazinone ring, identifying nucleophilic/electrophilic sites. Compare with experimental data (e.g., regioselectivity in substitution reactions) to refine models. Use software like Gaussian or ORCA for simulations .
Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?
- Methodological Answer : If NMR signals for the acetamido group (δ 2.1–2.3 ppm) vary, conduct 2D NMR (COSY, HSQC) to confirm connectivity. For inconsistent mass spectra, re-analyze using high-resolution instruments and cross-check with synthetic intermediates. Re-optimize reaction conditions (e.g., temperature, catalyst loading) if impurities persist .
Q. How can researchers study the stability of the tert-butyl group under acidic/basic conditions?
- Methodological Answer : Perform stress testing by refluxing the compound in 0.1M HCl or NaOH. Monitor degradation via HPLC (e.g., C18 column, acetonitrile/water gradient). Identify byproducts (e.g., tert-butyl cleavage products) using LC-MS/MS. Adjust protecting groups (e.g., Boc) if instability is observed .
Q. What catalytic systems improve yield in the final cyclization step?
- Methodological Answer : Test palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos in reductive cyclization. Use formic acid derivatives as CO surrogates to enhance efficiency. Compare yields under varying temperatures (50–100°C) and solvent systems (e.g., DMSO/water) .
Data Analysis and Contradiction Handling
Q. How should researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Re-evaluate assay conditions (e.g., cell line variability, concentration ranges). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm activity. Statistically analyze replicates (n ≥ 3) to identify outliers .
Q. What statistical methods validate reproducibility in multi-step syntheses?
- Methodological Answer : Apply ANOVA to compare yields across batches. Use principal component analysis (PCA) on spectroscopic data to cluster batches by purity. Implement design of experiments (DoE) to optimize critical parameters (e.g., reaction time, stoichiometry) .
Tables for Key Data Reference
| Parameter | Typical Range | Reference |
|---|---|---|
| Reaction Yield (Coupling) | 68–83% | |
| Melting Point | 177–235°C | |
| -NMR (tert-butyl) | δ 1.4–1.6 ppm (s, 9H) | |
| HRMS Accuracy | <0.001 Da |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
